molecular formula C17H18N2O3 B2986470 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide CAS No. 1795213-14-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide

Cat. No. B2986470
M. Wt: 298.342
InChI Key: PWUVJWODQSRLLF-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess a diverse range of activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrrole ring is known to undergo reactions such as halogenation, acylation, and alkylation .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Compounds with benzofuran and pyrrole structures, similar to the one , have been synthesized and tested for their antimicrobial properties. For example, benzofuran derivatives have shown antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, highlighting the potential of benzofuran compounds in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Cholinesterase Inhibition

Benzofuran derivatives have also been explored for their cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. A study synthesizing benzofuran-2-carboxamide derivatives demonstrated potent butyrylcholinesterase inhibitory properties, suggesting the relevance of such compounds in researching Alzheimer's disease treatments (Abedinifar et al., 2018).

Synthesis and Characterization of Derivatives

Research has focused on synthesizing and characterizing various benzofuran derivatives for potential pharmaceutical applications. Such studies often aim at understanding the chemical properties and biological activities of these compounds, which can lead to the development of new drugs and therapies (Idrees et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The structural analogs of benzofuran have been investigated for their potential to inhibit enzymes involved in inflammatory processes. For example, hydroxamic acids derived from benzofuran were found to be potent inhibitors of the enzyme 5-lipoxygenase, indicating their potential use in treating diseases with an inflammatory component (Ohemeng et al., 1994).

Future Directions

Future research could explore the potential applications of this compound in various fields, given the known biological activity of pyrrole-containing compounds .

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVJWODQSRLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzofuran-2-carboxamide

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